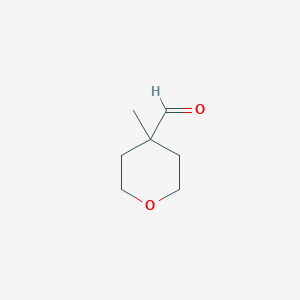

4-Methyltetrahydro-2H-pyran-4-carbaldehyde

Übersicht

Beschreibung

4-Methyltetrahydro-2H-pyran-4-carbaldehyde is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is a colorless liquid that is soluble in alcohols, ethers, and other organic solvents . This compound is used as an intermediate in organic synthesis and can be found in various chemical research and industrial applications .

Vorbereitungsmethoden

4-Methyltetrahydro-2H-pyran-4-carbaldehyde can be synthesized from 4-Hydroxymethyl-4-methyltetrahydro-2H-pyran . The synthetic route involves the oxidation of 4-Hydroxymethyl-4-methyltetrahydro-2H-pyran using reagents such as Dess-Martin periodinane or other oxidizing agents . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under standard conditions. Common oxidizing agents include:

- Potassium permanganate (KMnO₄) in acidic or basic media.

- Chromium trioxide (CrO₃) in sulfuric acid (Jones reagent).

Example :

Conditions :

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using:

- Sodium borohydride (NaBH₄) in ethanol.

- Lithium aluminum hydride (LiAlH₄) in dry ether.

Example :

Key Findings :

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions with organometallic reagents:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Grignard Addition | RMgX (R = alkyl) | Secondary alcohol derivatives | Dry THF, 0°C to reflux |

| Wittig Reaction | Ph₃P=CHR | α,β-Unsaturated alkenes | Anhydrous DCM, room temp |

Note : The tetrahydropyran ring’s steric effects influence regioselectivity .

Cyclization Reactions

Under acid catalysis, the aldehyde engages in Prins cyclization with alkenes:

Example :

Conditions :

Condensation Reactions

Base-promoted aldol condensation forms β-hydroxy aldehydes or dehydrates to α,β-unsaturated products:

Example :

Key Insight :

Reductive Amination

The aldehyde reacts with amines in the presence of reducing agents to form secondary amines:

Example :

Applications :

Radical Reactions

In radical-mediated processes, the aldehyde undergoes C–H functionalization:

Example :

Conditions :

Comparative Reaction Data

| Reaction Type | Catalyst/Reagent | Yield | Key Reference |

|---|---|---|---|

| Prins Cyclization | HNT | 94% | |

| Wittig Olefination | Ph₃P=CHCO₂Et | 82% | |

| Reductive Amination | NaBH₃CN | 78% | |

| Aldol Condensation | NaOH/EtOH | 65% |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Methyltetrahydro-2H-pyran-4-carbaldehyde serves as a versatile building block in organic chemistry. Its applications include:

- Solvent for Organic Reactions : Research indicates that this compound can be utilized as an organic reaction solvent. It demonstrates compatibility with various organic reactions, including radical reactions, Grignard reactions, and Wittig reactions, making it a favorable alternative to traditional solvents that may pose environmental hazards .

- Synthesis of Tetrahydropyran Derivatives : The compound is involved in the synthesis of tetrahydropyran derivatives through reactions with carbonyl compounds. For instance, studies have shown that acid-modified clays can catalyze the cyclization of isoprenol to form tetrahydropyran alcohols in high yields .

| Reaction Type | Application | Yield/Notes |

|---|---|---|

| Radical Reactions | Used as a solvent | Effective in various radical pathways |

| Grignard Reactions | Facilitates nucleophilic additions | Compatible with several organometallics |

| Synthesis of Tetrahydropyrans | High yield in solvent-free conditions | Catalyzed by acid-modified clays |

Pharmacological Applications

In pharmacology, this compound is being investigated for its potential as a pharmaceutical intermediate:

- JAK3 Inhibitors : The compound has been incorporated into small molecule inhibitors targeting Janus kinase 3 (JAK3), which plays a crucial role in immune response regulation. Studies have shown that modifications involving tetrahydropyran structures can enhance the potency and bioavailability of these inhibitors .

- Bioactivity : The pharmacokinetic profiles of compounds containing the tetrahydropyran moiety suggest that they exhibit favorable tissue distribution and half-lives, which are essential for effective therapeutic agents .

Flavor and Fragrance Industry

Another significant application of this compound lies within the flavor and fragrance sectors:

- Aromatic Properties : Its unique structure allows it to be used as an aromatic compound in various formulations. It has been noted for its potential to serve as a flavoring agent due to its pleasant scent profile, which can enhance food products and fragrances .

Case Study 1: Organic Solvent Utilization

In a study published by Kobayashi et al., this compound was tested as a solvent for multiple organic reactions. The findings indicated that it could replace conventional solvents without compromising reaction yields or selectivity, thereby supporting green chemistry initiatives .

Case Study 2: Pharmacological Development

A series of JAK3 inhibitors were synthesized using derivatives of this compound. The results demonstrated improved potency compared to previous analogues, highlighting the importance of this compound in drug design .

Wirkmechanismus

The mechanism of action of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles . The compound can also participate in oxidation-reduction reactions, altering its oxidation state and forming different products . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

4-Methyltetrahydro-2H-pyran-4-carbaldehyde can be compared with similar compounds such as:

Tetrahydropyran-4-carbaldehyde: Lacks the methyl group at the 4-position, resulting in different reactivity and properties.

4-Methyltetrahydro-2H-pyran-4-carboxylic acid: The carboxylic acid derivative of this compound, which has different chemical properties and reactivity.

4-Methyltetrahydro-2H-pyran-4-ylmethanol: The alcohol derivative, which has different reactivity due to the presence of the hydroxyl group.

The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in various chemical syntheses and research applications .

Biologische Aktivität

4-Methyltetrahydro-2H-pyran-4-carbaldehyde (C7H12O2) is an organic compound notable for its tetrahydropyran ring structure, which includes a methyl group and an aldehyde functional group. This compound has garnered interest in various fields, particularly in organic synthesis and potential biological applications, including medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H12O2

- Molecular Weight : 128.17 g/mol

- Structural Characteristics : The compound features a tetrahydropyran ring with a methyl group at the 4-position and an aldehyde group, influencing its reactivity and biological interactions.

The biological effects of this compound may be attributed to its ability to interact with specific biomolecules:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus altering their activity. This mechanism is crucial for compounds targeting metabolic pathways in disease models.

- Receptor Interaction : It may also interact with receptors involved in signaling pathways, influencing cellular responses and potentially modulating immune functions .

Pharmacological Studies

Pharmacological studies focusing on related compounds suggest that the tetrahydropyran ring can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For example:

- Cytochrome P450 Interaction : The tetrahydropyran structure may undergo metabolic transformations via cytochrome P450 enzymes, leading to the formation of active metabolites that exert biological effects .

Synthesis and Biological Evaluation

A study explored the synthesis of various derivatives of tetrahydropyran compounds, including this compound. The synthesized compounds were evaluated for their biological activities, revealing promising results in inhibiting tumor growth in cancer models at specific dosages .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential antimicrobial activity | |

| Related tetrahydropyran derivatives | Tumor growth inhibition | |

| Aldehyde derivatives | Enzyme inhibition |

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate that while some derivatives exhibit low toxicity, detailed evaluations are necessary to ascertain their safety in clinical applications. Notably, structural analogs have been evaluated for mutagenicity using the Ames test, showing no significant mutagenic effects under specific conditions .

Eigenschaften

IUPAC Name |

4-methyloxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(6-8)2-4-9-5-3-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWKQAMCAQYQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608991 | |

| Record name | 4-Methyloxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65626-22-4 | |

| Record name | 4-Methyloxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloxane-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.